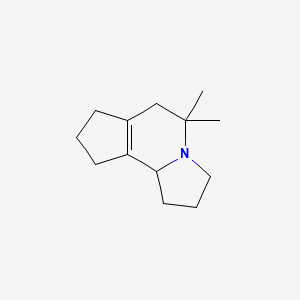

5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine

Description

5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine is a bicyclic heterocyclic compound featuring a fused cyclopentane-indolizine core with two methyl substituents at the 5-position.

Properties

CAS No. |

73825-75-9 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

5,5-dimethyl-1,2,3,6,7,8,9,9b-octahydrocyclopenta[g]indolizine |

InChI |

InChI=1S/C13H21N/c1-13(2)9-10-5-3-6-11(10)12-7-4-8-14(12)13/h12H,3-9H2,1-2H3 |

InChI Key |

WTCYMRYNWGJCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CCC2)C3N1CCC3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5,5-Dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine

General Synthetic Strategies for Indolizines

The synthesis of indolizine derivatives generally follows three major approaches:

- Condensation reactions involving pyridine derivatives and carbonyl compounds or acetic anhydride (Scholtz’s reaction).

- 1,3-Dipolar cycloaddition reactions using pyridinium ylides and dipolarophiles.

- 1,5-Dipolar cyclization routes leading to ring closure and heterocycle formation.

These methods are adaptable to synthesize various indolizine derivatives, including octahydro derivatives with fused cyclopentane rings.

Specific Approaches Relevant to this compound

Condensation Reactions

- The classical Scholtz’s reaction involves treating 2-methylpyridine with acetic anhydride at elevated temperatures to form intermediates that, upon hydrolysis, yield indolizine derivatives.

- Modifications of this method allow for the introduction of methyl groups at the 5,5-positions and the formation of fused cyclopentane rings by using suitable precursors and cyclization conditions.

1,3-Dipolar Cycloaddition

- Pyridinium ylides generated from substituted pyridines react with alkenes or alkynes to form indolizine rings.

- This method is advantageous due to its simplicity and the ability to introduce substituents at specific positions.

- For octahydro derivatives, subsequent catalytic hydrogenation (e.g., Pd/C catalyst) is employed to saturate the rings, converting indolizines into octahydro-indolizines.

1,5-Dipolar Cyclization

- This versatile method involves intramolecular cyclization of dipolar intermediates to form fused ring systems.

- It is particularly useful for constructing bicyclic systems like cyclopent(g)indolizine.

- The method allows for the introduction of methyl substituents at the 5,5-positions by using appropriately substituted precursors.

Detailed Synthetic Procedure Example

While no direct synthesis of this compound is widely documented in a single source, a plausible synthetic route based on literature involves:

Step 1: Preparation of Pyridinium Ylide Intermediate

- Starting from a 2-methylpyridine derivative substituted at the 5-position with methyl groups.

- Formation of the pyridinium salt by quaternization with an appropriate alkyl halide.

Step 2: 1,3-Dipolar Cycloaddition

- Reaction of the pyridinium ylide with a suitable dipolarophile (e.g., an alkene or alkyne) to form the indolizine core.

- Control of reaction temperature and solvent to favor cyclization and regioselectivity.

Step 3: Ring Saturation to Octahydro Derivative

- Catalytic hydrogenation using palladium on carbon (Pd/C) or other catalysts at moderate pressure and temperature.

- This step saturates the indolizine ring system, yielding the octahydro derivative.

Step 4: Cyclopentane Ring Fusion

- Intramolecular cyclization or ring closure reactions to form the fused cyclopentane ring (g-ring).

- This may involve base-mediated cyclization or transition metal-catalyzed processes.

Comparative Table of Synthetic Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Scholtz’s Condensation | 2-Methylpyridine, Acetic Anhydride, Heat | Simple, classical approach | High temperature, limited substitution control |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide, Alkene/Alkyne, Pd/C Hydrogenation | High regioselectivity, mild conditions | Requires preparation of ylides, possible side reactions |

| 1,5-Dipolar Cyclization | Dipolar intermediates, base or metal catalysts | Versatile, suitable for fused rings | Complex intermediates, multi-step |

Research Findings and Notes

- The 1,3-dipolar cycloaddition method is widely favored for synthesizing indolizines due to its operational simplicity and adaptability to various substitutions, including methyl groups at the 5,5-positions.

- Catalytic hydrogenation is essential for converting aromatic indolizines into octahydro derivatives, ensuring the saturation of the bicyclic system.

- The fused cyclopentane ring (g-ring) can be constructed via intramolecular cyclization strategies, often requiring careful control of reaction conditions to avoid side reactions or ring strain issues.

- No single-step synthesis exists for the exact compound; rather, it is assembled through multi-step synthesis combining these methods.

- Purification often involves recrystallization from suitable solvents such as methyl tert-butyl ether (MTBE) and cyclohexane to isolate the pure compound.

Chemical Reactions Analysis

2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions, where functional groups are replaced by others.

Scientific Research Applications

2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

Medicine: There is ongoing research into its potential therapeutic applications, such as its use in drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8,9,9b-Octahydro-5,5-dimethyl-1H-cyclopent[g]indolizine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Synthetic Feasibility : High yields (41–83%) for cyclopenta-indolizine analogs suggest viable routes for synthesizing the target compound .

- Bioactivity Potential: Structural parallels to paraherquamide and thiazole-fused derivatives indicate possible antiparasitic or anticancer applications.

- Structural Optimization : Introducing polar groups (e.g., hydroxyl or carboxamide) could enhance solubility and target engagement compared to the dimethyl-substituted core.

Q & A

Basic: What are the common synthetic routes for 5,5-dimethyl-2,3,5,6,7,8,9,9b-octahydro-1H-cyclopent(g)indolizine, and how can reaction conditions be optimized?

Methodological Answer:

Key synthesis strategies include:

- Tandem Cyclization : Utilize indole or pyrrole precursors with cyclopentane derivatives under acidic or catalytic conditions (e.g., acetic acid reflux) to form the fused indolizine core .

- Hydrogenation : Partial hydrogenation of fully unsaturated indolizines using palladium or platinum catalysts under controlled H₂ pressure to achieve stereoselectivity .

- Substitution Reactions : Introduce methyl groups via alkylation of intermediates, optimizing temperature (e.g., 60–80°C) and solvent polarity (DMF/ethanol mixtures) to enhance yield .

Optimization Table:

| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Tandem Cyclization | Acetic Acid | 110°C | 65–70 | |

| Partial Hydrogenation | Pd/C, Ethanol | 50°C, 3 atm | 80–85 | |

| Alkylation | NaH, DMF | 80°C | 75 |

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm methyl group positions and cyclopentane-indolizine fusion .

- X-ray Crystallography : Resolve stereochemistry of the octahydro framework and confirm spatial arrangement of substituents .

- HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete hydrogenation or alkylation .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models : Relate physicochemical properties (logP, pKa) to biodegradation rates using software like EPI Suite .

- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption/leaching potential .

- Ecotoxicity Assessment : Apply quantitative structure-activity relationship (QSAR) models to estimate toxicity to aquatic organisms .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Replication : Standardize assays (e.g., fixed cell lines, incubation times) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

- Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indolizine core .

- Moisture Control : Use desiccants in storage containers; the cyclopentane ring may hydrolyze under high humidity .

- Oxygen-Free Atmosphere : Purge solutions with argon to avoid oxidation of unsaturated bonds .

Advanced: How can diastereoselectivity be controlled during hydrogenation of the indolizine core?

Methodological Answer:

- Catalyst Selection : Use chiral catalysts (e.g., Rh-DIOP) to favor specific stereoisomers .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance selectivity by stabilizing transition states .

- Pressure Modulation : Lower H₂ pressure (1–2 atm) reduces reaction rates, improving stereochemical control .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Scaffold for Drug Design : Its rigid structure serves as a backbone for developing CNS agents (e.g., serotonin receptor modulators) .

- Fluorescence Probes : Functionalize with fluorophores (e.g., dansyl groups) for cellular imaging .

- Enzyme Inhibitors : Screen against kinases or phosphatases using high-throughput assays .

Advanced: How does substituent placement on the indolizine core affect its electronic properties?

Methodological Answer:

- DFT Calculations : Map HOMO/LUMO orbitals to predict electron-withdrawing/donating effects of methyl groups .

- Cyclic Voltammetry : Measure redox potentials to correlate substituent position with electron transfer kinetics .

- UV-Vis Spectroscopy : Monitor absorbance shifts to quantify conjugation extent in the heterocyclic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.